molecular formula C22H14F3NO5 B11160367 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4-dimethoxybenzoate

3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4-dimethoxybenzoate

Cat. No.: B11160367
M. Wt: 429.3 g/mol
InChI Key: TUHCODYLAXDIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluorophenyl group, a benzoxazole ring, and a dimethoxybenzoate moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by reacting 3,4,5-trifluoroaniline with salicylic acid under acidic conditions to form the benzoxazole core.

    Esterification: The benzoxazole intermediate is then esterified with 3,4-dimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-difluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate
  • 3-(3,5-difluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate
  • 3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl 4-methoxybenzoate

Uniqueness

3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This trifluorophenyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C22H14F3NO5

Molecular Weight

429.3 g/mol

IUPAC Name

[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C22H14F3NO5/c1-28-17-6-3-11(9-19(17)29-2)22(27)30-13-4-5-14-18(10-13)31-26-21(14)12-7-15(23)20(25)16(24)8-12/h3-10H,1-2H3

InChI Key

TUHCODYLAXDIMW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.